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Compound Focus: Cemadotin

CAS No.: 159776-69-9

Cat. No.: S548460

Molecular Target & Binding Data

Parameter Details

Molecular Target Tubulin [1]

Binding Sites Two distinct classes of binding sites on tubulin [1]
Dissociation Constant 19.4 pM (higher affinity site) [1]

(Kd1)

Dissociation Constant 136 pM (lower affinity site) [1]

(Kd2)

Binding Site Uniqueness Novel site; binding is not inhibited by vinblastine (a vinca alkaloid), and
vice-versa [1]

Mechanism of Action & Experimental Evidence

Cemadotin binds to tubulin and strongly suppresses the dynamic instability of microtubules, which is

crucial for proper mitotic spindle function during cell division [1].
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e Experimental Methodology: The key evidence comes from quantitative video microscopy of
individual microtubules assembled from bovine brain tubulin. This technique allows for direct
observation and measurement of the growth and shortening parameters of microtubules in real-time

[1].
e Observed Effects: At low concentrations that do not cause significant microtubule depolymerization,
cemadotin was found to [1]:
o Reduce the rate and extent of microtubule growing and shortening.
o Increase the frequency of "rescue” (the transition from shortening to growing or pause).
o Increase the percentage of time microtubules spend in a paused state (neither growing nor
shortening detectably).

This suppression of dynamics disrupts the mitotic process, blocking cell proliferation and leading to

antitumor activity [1].

Clinical Development Status

Cemadotin advanced to Phase II clinical trials for cancer but was ultimately discontinued from
development in both the US and European Union [2]. A Phase I study noted that cardiovascular toxicity

could be avoided by using a continuous infusion, with reversible neutropenia being the main dose-limiting
side effect [3].

Experimental Protocol for Microtubule Dynamics

For researchers, here is a simplified workflow of the key experiment that elucidated cemadotin's

mechanism:
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Experimental workflow for studying microtubule dynamics [1]

Summary

Cemadotin is a tubulin-binding agent with a unique binding site, functioning through the suppression of
microtubule dynamics rather than outright depolymerization. Although it did not become an approved drug,
its study provided valuable insights and contributed to the broader development of antibody-drug conjugates

using other dolastatin analogues [4] [5].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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